molecular formula C15H14ClNO2 B310245 N-(2-chlorophenyl)-2-phenoxypropanamide

N-(2-chlorophenyl)-2-phenoxypropanamide

Cat. No.: B310245
M. Wt: 275.73 g/mol
InChI Key: VXJJTBITSFFNCU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-phenoxypropanamide is an amide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom and a phenoxy substituent on the propanamide backbone. For example, similar compounds like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (an ibuprofen derivative) highlight the role of chlorophenyl and aromatic substituents in modulating bioactivity . The phenoxy group in the target compound may influence electronic properties and lipophilicity, which are critical for interactions in biological systems or material synthesis.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14ClNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

VXJJTBITSFFNCU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-2-phenoxypropanamide with analogous compounds based on substituent effects, physicochemical properties, and spectral data derived from the evidence.

Substituent Effects on Electronic and Structural Properties

  • N-(2-Chlorophenyl)acetamide derivatives : Evidence from ³⁵Cl NQR studies (Nuclear Quadrupole Resonance) reveals that alkyl groups in the side chain (e.g., methyl) lower the NQR frequency compared to aryl or chlorinated alkyl groups. For instance, N-(2-chlorophenyl)-acetamide exhibits distinct electronic environments compared to N-(2,6-dichlorophenyl)-acetamide due to substituent electronegativity and steric effects .
  • Phenoxy vs. Alkyl/Aryl Substituents: The phenoxy group in this compound likely enhances resonance stabilization and polarity compared to alkyl-substituted analogs like N-(2-chlorophenyl)-2-methylpropanamide (CAS 5434-52-6) . This difference may affect solubility and reactivity in synthetic pathways.

Pharmacologically Relevant Derivatives

  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: This ibuprofen-derived amide demonstrates how chlorophenyl and isobutyl groups synergize to modulate anti-inflammatory activity. The phenoxy group in the target compound may offer alternative binding interactions compared to the isobutyl moiety .
  • 3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide: The incorporation of heterocyclic (furan) and fluorophenyl groups in this compound suggests enhanced metabolic stability compared to purely aromatic systems, a property that could be explored in the phenoxy variant .

Key Research Findings and Trends

Electronic Modulation: The phenoxy group’s electron-withdrawing nature may reduce the basicity of the amide nitrogen compared to alkyl-substituted analogs, influencing hydrogen-bonding capacity and crystal packing .

Bioactivity Potential: Chlorophenyl-propanamides with bulky aromatic substituents (e.g., biphenyl or naphthyl groups) show enhanced interactions with biological targets, suggesting opportunities for structure-activity optimization .

Crystallographic Trends : Crystal structures of N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) indicate that side-chain substituents minimally affect bond lengths but alter lattice parameters, which could guide material design .

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